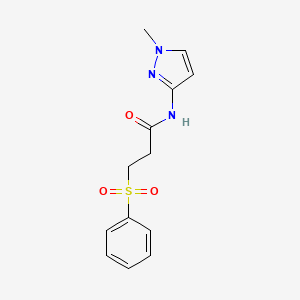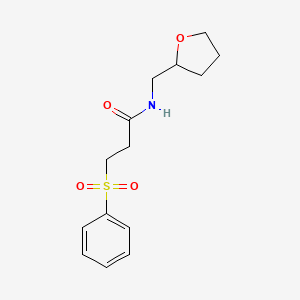![molecular formula C20H23N7O2 B10937465 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937465.png)
6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions typically involve the use of hydrazine and various aldehydes or ketones under acidic or basic conditions to form the pyrazole core. The isoxazole ring is then introduced through cyclization reactions involving nitrile oxides and alkenes or alkynes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and isoxazole rings.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antileishmanial, antimalarial, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole cores but different substituents.
Isoxazole derivatives: Compounds with isoxazole rings and varying functional groups.
Pyridine derivatives: Compounds with pyridine rings and diverse substituents.
Uniqueness
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole, isoxazole, and pyridine rings, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-4-26-9-6-16(24-26)17-10-15(18-14(3)25-29-20(18)23-17)19(28)21-11-13(2)12-27-8-5-7-22-27/h5-10,13H,4,11-12H2,1-3H3,(H,21,28) |
InChI Key |
OOQANUBADFUGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NCC(C)CN4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937389.png)
![2-[2-(4-Chlorophenyl)cyclopropyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937397.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10937402.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10937419.png)

![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10937434.png)
![9-Ethyl-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937442.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10937446.png)
![(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10937453.png)
![6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937454.png)
![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10937462.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10937464.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10937466.png)
